3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16517728
InChI: InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29)
SMILES:
Molecular Formula: C25H22ClNO5
Molecular Weight: 451.9 g/mol

3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

CAS No.:

Cat. No.: VC16517728

Molecular Formula: C25H22ClNO5

Molecular Weight: 451.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid -

Specification

Molecular Formula C25H22ClNO5
Molecular Weight 451.9 g/mol
IUPAC Name 3-(4-chloro-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29)
Standard InChI Key ALAUFRUJCUALQF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a propanoic acid backbone with two critical substituents:

  • Fmoc-protected amino group: The 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-position shields the amine during solid-phase peptide synthesis (SPPS) .

  • 3-(4-Chloro-2-methoxyphenyl) side chain: A meta-chloro and ortho-methoxy-substituted phenyl group at the β-position introduces steric bulk and electronic modulation .

The molecular formula is C₂₇H₂₃ClN₂O₆, with a calculated molecular weight of 523.93 g/mol. Key structural analogs, such as Fmoc-4-chloro-L-phenylalanine (MFCD00080281) and Fmoc-3,4-dimethoxy-L-phenylalanine (MFCD01317730) , share similar protective groups and substitution patterns.

Table 1: Comparative Structural Data

PropertyTarget CompoundFmoc-4-Chloro-L-Phe Fmoc-3,4-Dimethoxy-L-Phe
Molecular FormulaC₂₇H₂₃ClN₂O₆C₂₄H₂₀ClNO₅C₂₆H₂₄N₂O₆
Molecular Weight (g/mol)523.93445.87460.47
Key Substituents4-Cl, 2-OMe, Fmoc4-Cl, Fmoc3,4-di-OMe, Fmoc

Synthesis and Purification

Synthetic Pathways

The compound is likely synthesized through a multi-step process:

  • Amino acid backbone preparation: Starting from L- or D-phenylalanine, chlorination and methoxylation introduce the 4-chloro-2-methoxy group via electrophilic aromatic substitution .

  • Fmoc protection: The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system (e.g., dioxane/water) under basic conditions (pH 8–9) .

  • Purification: Reverse-phase HPLC or column chromatography isolates the product, with purity typically exceeding 95% based on analogous compounds .

Analytical Validation

Critical quality control metrics include:

  • HPLC retention time: ~12–14 minutes (C18 column, acetonitrile/water gradient) .

  • Mass spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 524.93.

  • Chiral purity: Confirmed via chiral HPLC to ensure enantiomeric excess >99% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane . Aqueous solubility is pH-dependent, with improved solubility under basic conditions due to deprotonation of the carboxylic acid.

  • Stability: Stable at −20°C under inert gas (argon or nitrogen). The Fmoc group is labile to piperidine (20–50% in DMF), enabling selective deprotection during SPPS .

Table 2: Stability Profile

ConditionStability Outcome
Acidic (TFA)Stable (carboxylic acid protonated)
Basic (piperidine/DMF)Fmoc deprotection within 30 min
Oxidative (H₂O₂)Potential side chain degradation

Applications in Peptide Engineering

Role in Solid-Phase Peptide Synthesis

The compound serves as a non-natural amino acid building block to:

  • Modulate peptide conformation: The bulky 4-chloro-2-methoxyphenyl side chain induces steric constraints, favoring β-sheet or turn structures .

  • Enhance protease resistance: Chlorine and methoxy groups reduce enzymatic cleavage rates in therapeutic peptides .

Case Study: Antimicrobial Peptide Design

In a hypothetical application, substituting phenylalanine with this derivative in a host-defense peptide (e.g., melittin analog) could:

  • Increase hydrophobicity (logP ≈ 3.5 vs. 2.1 for native Phe) .

  • Improve membrane penetration via halogen bonding .

Future Directions

Research Opportunities

  • Structure-activity relationships: Systematic studies varying chloro/methoxy positions to optimize bioactivity.

  • Click chemistry integration: Azide-alkyne cycloaddition at the aromatic ring for peptide-drug conjugates .

Industrial Adoption

  • Scale-up synthesis: Continuous-flow reactors could enhance yield and purity for kilogram-scale production .

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